molecular formula C19H26N4O2 B2972637 1-ethyl-4-hydroxy-6-methyl-3-((4-methylpiperazin-1-yl)(pyridin-2-yl)methyl)pyridin-2(1H)-one CAS No. 939242-16-7

1-ethyl-4-hydroxy-6-methyl-3-((4-methylpiperazin-1-yl)(pyridin-2-yl)methyl)pyridin-2(1H)-one

Cat. No.: B2972637
CAS No.: 939242-16-7
M. Wt: 342.443
InChI Key: ZKEVROHJCYRWMJ-UHFFFAOYSA-N
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Description

“1-ethyl-4-hydroxy-6-methyl-3-((4-methylpiperazin-1-yl)(pyridin-2-yl)methyl)pyridin-2(1H)-one” is a complex organic compound that belongs to the class of pyridinones. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “1-ethyl-4-hydroxy-6-methyl-3-((4-methylpiperazin-1-yl)(pyridin-2-yl)methyl)pyridin-2(1H)-one” typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions could target the pyridinone ring or other functional groups, potentially converting them to more saturated forms.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology

Biologically, compounds like this one are often studied for their potential as enzyme inhibitors or receptor modulators. They might interact with specific proteins or nucleic acids, influencing biological pathways.

Medicine

In medicine, such compounds could be investigated for their therapeutic potential. They might exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects, making them candidates for drug development.

Industry

Industrially, this compound might be used in the development of new materials or as a specialty chemical in various applications.

Mechanism of Action

The mechanism of action of “1-ethyl-4-hydroxy-6-methyl-3-((4-methylpiperazin-1-yl)(pyridin-2-yl)methyl)pyridin-2(1H)-one” would depend on its specific interactions with molecular targets. It might bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Pyridinone Derivatives: Compounds with similar pyridinone cores but different substituents.

    Piperazine Derivatives: Compounds featuring the piperazine moiety with various functional groups.

Uniqueness

The uniqueness of “1-ethyl-4-hydroxy-6-methyl-3-((4-methylpiperazin-1-yl)(pyridin-2-yl)methyl)pyridin-2(1H)-one” lies in its specific combination of functional groups and structural features, which might confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

1-ethyl-4-hydroxy-6-methyl-3-[(4-methylpiperazin-1-yl)-pyridin-2-ylmethyl]pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2/c1-4-23-14(2)13-16(24)17(19(23)25)18(15-7-5-6-8-20-15)22-11-9-21(3)10-12-22/h5-8,13,18,24H,4,9-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKEVROHJCYRWMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=C(C1=O)C(C2=CC=CC=N2)N3CCN(CC3)C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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